(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Fragrance Chemistry Sensory Analysis Isomer Differentiation

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene (CAS 2565-83-5), also known as neryl methyl ether, is a synthetic monoterpenoid ether characterized by its (Z)-configured 2,6-octadiene backbone with a terminal methoxy group. With a molecular weight of 168.28 g/mol and formula C11H20O, this compound is primarily utilized as a fragrance ingredient due to its distinct floral-citrus olfactory profile and is also investigated for its antioxidant and lipoxygenase inhibitory properties in research settings.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 2565-83-5
Cat. No. B1588200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene
CAS2565-83-5
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC)C)C
InChIInChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8-
InChIKeyAVJMJMPVWWWELJ-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene (CAS 2565-83-5) for Research & Industrial Formulation


(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene (CAS 2565-83-5), also known as neryl methyl ether, is a synthetic monoterpenoid ether characterized by its (Z)-configured 2,6-octadiene backbone with a terminal methoxy group. With a molecular weight of 168.28 g/mol and formula C11H20O, this compound is primarily utilized as a fragrance ingredient due to its distinct floral-citrus olfactory profile [1] and is also investigated for its antioxidant and lipoxygenase inhibitory properties in research settings [2].

Critical Procurement Factors: Why (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is Not Interchangeable with Generic Terpenes


Generic substitution with other monoterpenoid ethers or alcohols (e.g., geraniol, citronellol) fails due to two critical factors. First, stereochemistry dictates olfactory performance: the (Z)-configuration of this compound imparts a distinct floral-citrus character that differs substantially from its (E)-isomer, geranyl methyl ether, and cannot be replicated by simple terpene alcohols [1]. Second, the methoxy ether moiety fundamentally alters reactivity and biological target engagement relative to hydroxyl-bearing analogs, with documented activity as a lipoxygenase inhibitor and antioxidant in lipid systems—properties not uniformly shared across the monoterpenoid class [2]. These structural determinants preclude generic interchangeability for both fragrance formulation and mechanistic biochemical research.

Quantitative Differentiation Evidence: (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene vs. Closest Analogs


Olfactory Profile Differentiation: (Z)-Isomer vs. (E)-Isomer (Geranyl Methyl Ether) in Fragrance Applications

The (Z)-configuration of 1-methoxy-3,7-dimethylocta-2,6-diene (neryl methyl ether) confers a distinct olfactory profile characterized as floral-citrus with sweet nuances, which differs markedly from its (E)-isomer, geranyl methyl ether (CAS 2565-82-4) [1]. While quantitative odor detection threshold data comparing both isomers head-to-head is not available in the public domain, the stereochemical difference is well-established in fragrance chemistry as a determinant of olfactory character. The (E)-isomer is described with a more herbaceous, green character, making the two isomers non-substitutable in fine fragrance formulations [2].

Fragrance Chemistry Sensory Analysis Isomer Differentiation

Lipoxygenase Inhibitory Activity: (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene as a Potent LOX Inhibitor

According to MeSH-indexed pharmacological data, (Z)-1-methoxy-3,7-dimethylocta-2,6-diene is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also demonstrates lesser inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. This enzyme inhibition profile distinguishes it from structurally related monoterpenoids such as geraniol and citronellol, which are not documented as lipoxygenase inhibitors at comparable potency levels in the MeSH database.

Anti-inflammatory Research Lipoxygenase Inhibition Arachidonic Acid Cascade

Antioxidant Activity in Lipid Systems: Functional Differentiation vs. Monoterpene Alcohols

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is documented as an antioxidant in fats and oils [1]. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . In contrast, while monoterpene alcohols such as geraniol and linalool exhibit some antioxidant capacity in various assay systems, their primary documented activities differ and they are not specifically characterized as antioxidants in lipid systems in authoritative pharmacological databases.

Lipid Oxidation Antioxidant Screening Food Preservation

Procurement Purity and Quality Assurance: Commercial Availability at ≥95% Purity with Analytical Documentation

Commercial suppliers offer (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene at standard purities of 95% to ≥98% (NLT 98%) . Batch-specific analytical documentation including NMR, HPLC, and GC is available from reputable vendors . While comparative purity data for alternative monoterpenoids is not directly available, this level of characterized purity with analytical traceability supports reproducibility in both research and industrial formulation contexts.

Chemical Procurement Purity Specification Quality Control

Optimal Application Scenarios for (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene Based on Evidence


Fine Fragrance Formulation Requiring Specific Floral-Citrus (Z)-Isomer Olfactory Character

In premium fragrance development, the distinct floral-citrus and sweet odor profile of the (Z)-isomer is a specific formulation requirement that cannot be met by the (E)-isomer or other monoterpene alcohols [1]. Procurement of the correct (Z)-stereoisomer is essential for achieving target sensory performance in fine perfumery applications.

Biochemical Research on Lipoxygenase-Mediated Inflammatory Pathways

For mechanistic studies investigating the arachidonic acid cascade and lipoxygenase inhibition, this compound provides a defined pharmacological profile as a potent lipoxygenase inhibitor that also demonstrates weaker activity against cyclooxygenase and other enzymes [2]. This selectivity profile makes it a valuable tool compound for dissecting lipoxygenase-dependent pathways.

Lipid Oxidation Studies and Antioxidant Screening in Food or Cosmetic Matrices

Given its documented antioxidant activity in fats and oils [2], this compound is applicable in studies evaluating oxidative stability of lipid-containing formulations, including food products and cosmetic emulsions. Its specific activity in lipid systems distinguishes it from generic monoterpenoid antioxidants.

Synthetic Chemistry Research on Terpenoid Ether Transformations

The compound's (Z)-configured diene system with a terminal methoxy ether provides a defined substrate for studying stereoselective transformations, oxidation, reduction, and nucleophilic substitution reactions in terpenoid chemistry . It serves as a model compound for investigating reaction mechanisms involving conjugated dienes and ether functionalities.

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